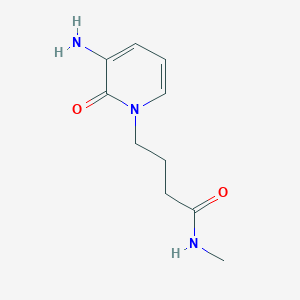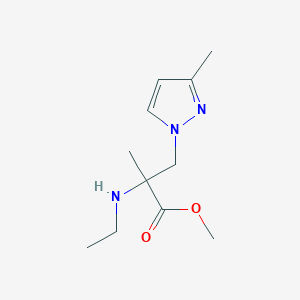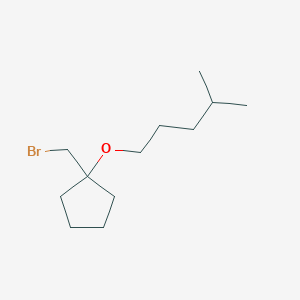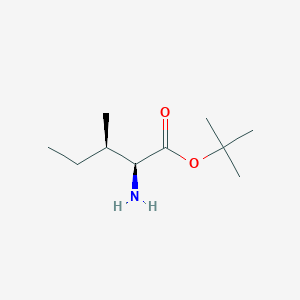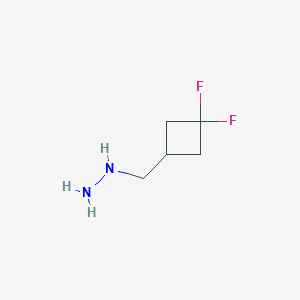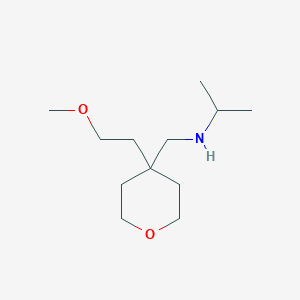
2-(Pyrimidin-5-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrimidin-5-yl)prop-2-enoic acid is a heterocyclic organic compound that features a pyrimidine ring attached to a propenoic acid moiety. Pyrimidine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-5-yl)prop-2-enoic acid typically involves the condensation of pyrimidine derivatives with suitable alkenoic acid precursors. One common method includes the reaction of 5-aminopyrimidine with acylating agents such as carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 2-(pyrimidin-5-yl)prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(Pyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce saturated propenoic acid derivatives.
科学的研究の応用
2-(Pyrimidin-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 2-(pyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating biological processes. For instance, they can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Another pyrimidine derivative with potential therapeutic applications.
Uniqueness
2-(Pyrimidin-5-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propenoic acid moiety allows for additional functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
2-pyrimidin-5-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6N2O2/c1-5(7(10)11)6-2-8-4-9-3-6/h2-4H,1H2,(H,10,11) |
InChIキー |
RNOWZNYFXITTOV-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CN=CN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


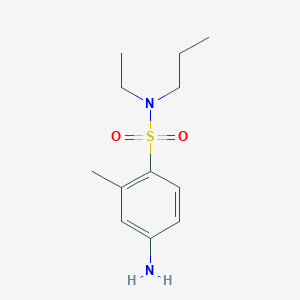
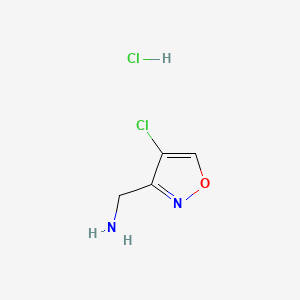
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)


![Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
